molecular formula C19H27N3O4 B137645 tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 148914-46-9

tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B137645
CAS No.: 148914-46-9
M. Wt: 361.4 g/mol
InChI Key: SBCAAPXYZQYFLJ-HVJNQHDOSA-N
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Description

tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, or 3,3′,4,4′-biphenyltetracarboxylic dianhydride, is a chemical compound widely used in the synthesis of polyimides. Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them valuable in various industrial applications, particularly in the electronics and aerospace industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is typically synthesized through a two-step process. The first step involves the reaction of biphenyl-3,3′,4,4′-tetracarboxylic acid with acetic anhydride to form the corresponding dianhydride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like N-methyl-2-pyrrolidone (NMP) is common to dissolve the precursor monomers and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:

    Imidization: Reaction with diamines to form polyimides.

    Hydrolysis: Reaction with water to form the corresponding tetracarboxylic acid.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate primarily involves its ability to form stable imide linkages with diamines, resulting in the formation of polyimides. These polyimides exhibit excellent thermal stability and mechanical properties due to the strong covalent bonds formed between the monomers . The molecular targets and pathways involved in these reactions are primarily related to the formation of imide rings and the stabilization of the polymer structure.

Properties

CAS No.

148914-46-9

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1

InChI Key

SBCAAPXYZQYFLJ-HVJNQHDOSA-N

SMILES

CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Isomeric SMILES

C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Synonyms

N-Boc-L-Phe-dehydro-Abu-NH-CH3
N-BPDA
N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3

Origin of Product

United States

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